molecular formula C30H26FN5O B11338279 (2-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

(2-fluorophenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B11338279
M. Wt: 491.6 g/mol
InChI Key: JZYLBWMKCXHLKQ-UHFFFAOYSA-N
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Description

1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorobenzoyl, methylphenyl, phenyl, and pyrrolopyrimidine groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization Reactions: Formation of the pyrrolopyrimidine ring system through intramolecular cyclization.

    Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions to attach the fluorobenzoyl and methylphenyl groups to the core structure.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2-FLUOROBENZOYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:

    7-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID: This compound shares some structural similarities but differs in its core structure and functional groups.

    Other Pyrrolopyrimidine Derivatives: Compounds with similar pyrrolopyrimidine cores but different substituents, which can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C30H26FN5O

Molecular Weight

491.6 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C30H26FN5O/c1-21-8-7-11-23(18-21)36-19-25(22-9-3-2-4-10-22)27-28(32-20-33-29(27)36)34-14-16-35(17-15-34)30(37)24-12-5-6-13-26(24)31/h2-13,18-20H,14-17H2,1H3

InChI Key

JZYLBWMKCXHLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CC=C5F)C6=CC=CC=C6

Origin of Product

United States

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